

# In-depth Technical Guide: Efinaconazole Analogue-1 (Fluconazole Impurity G Methanesulfonate)

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## Compound of Interest

Compound Name: *Efinaconazole analogue-1*

Cat. No.: *B194801*

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CAS Number: 86386-77-8

Chemical Name: 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole methanesulfonate

Audience: Researchers, scientists, and drug development professionals.

## Introduction

This technical guide provides a comprehensive overview of the compound identified as "**Efinaconazole Analogue-1**" by select suppliers, which is chemically defined as 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole methanesulfonate. Its corresponding CAS number is 86386-77-8. This compound is also recognized as a known impurity of the antifungal drug Fluconazole, specifically Fluconazole Impurity G (methanesulfonate salt).

This document details the physicochemical properties, synthesis, and analytical methodologies related to this compound, serving as a valuable resource for researchers in medicinal chemistry, process development, and quality control.

## Physicochemical Properties

A summary of the key physicochemical properties for 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole methanesulfonate is presented in the table below.

Property	Value	Reference
Molecular Formula	C12H13F2N3O4S	[1]
Molecular Weight	333.31 g/mol	[1]
Appearance	White to off-white solid	[2]
Melting Point	192-194 °C	[2]
InChIKey	NJBRNNOGZPVNNR-UHFFFAOYSA-N	[1]
SMILES	CS(=O)(=O)O.C1C(O1) (CN2C=NC=N2)C3=C(C=C(C =C3)F)F	[1]

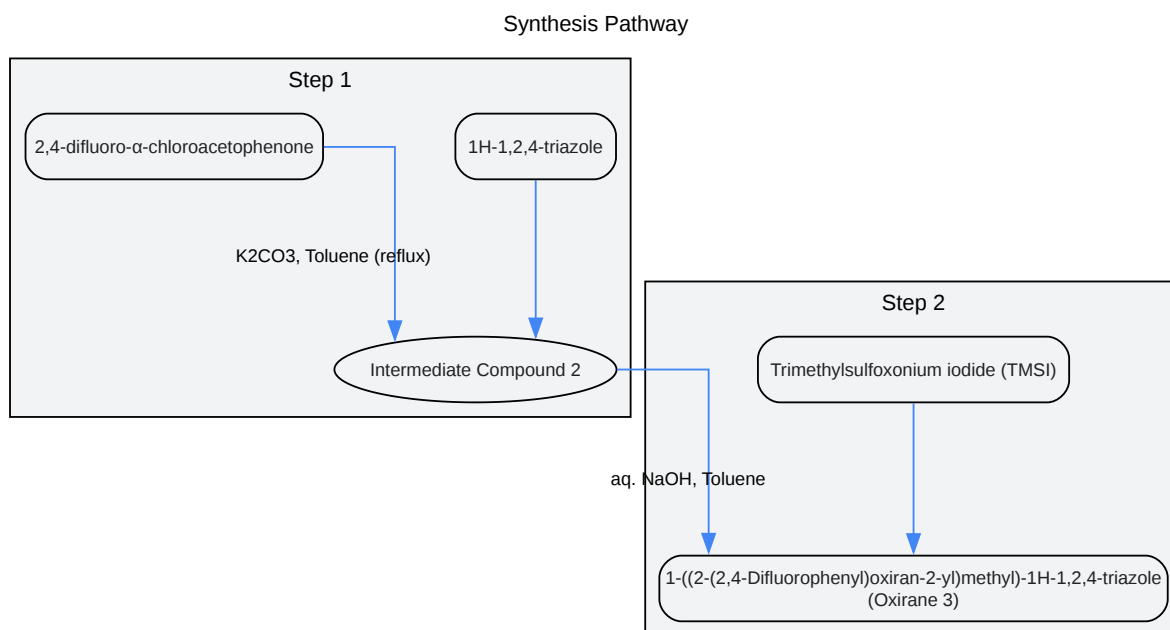
## Synthesis

The synthesis of the free base, 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole, a crucial intermediate for the methanesulfonate salt, has been described. The process is a two-step synthesis starting from 2,4-difluoro- $\alpha$ -chloroacetophenone.

## Synthesis of the Oxirane Intermediate

The synthetic pathway for the oxirane intermediate, which is the free base of the target compound, is outlined below.

Diagram 1: Synthesis of 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole



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Caption: Two-step synthesis of the oxirane intermediate.

## Experimental Protocol for the Synthesis of the Oxirane Intermediate

The following is a general experimental protocol based on available literature<sup>[1]</sup>:

### Step 1: Synthesis of Intermediate Compound 2

- To a solution of 2,4-difluoro- $\alpha$ -chloroacetophenone in toluene, add 1H-1,2,4-triazole and potassium carbonate ( $K_2CO_3$ ).
- Heat the mixture to reflux.

- Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).
- Upon completion, cool the reaction mixture and filter to remove inorganic salts.
- Concentrate the filtrate under reduced pressure to obtain the crude intermediate compound 2.

Step 2: Synthesis of 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole (Oxirane 3)

- Treat the intermediate compound 2 with trimethylsulfoxonium iodide (TMSI) in a biphasic system of aqueous sodium hydroxide (NaOH) and toluene.
- Stir the mixture vigorously at room temperature.
- Monitor the reaction until completion.
- Separate the organic layer and wash with water.
- Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).
- Concentrate the organic layer under reduced pressure to yield the crude oxirane 3.
- The product, which may be an oil, can be crystallized from a solvent system such as dichloromethane/methanol[1].

Step 3: Formation of the Methanesulfonate Salt The methanesulfonate salt can be prepared by reacting the free base (oxirane 3) with methanesulfonic acid in a suitable solvent.

## Analytical Data

This compound is often identified as an impurity in Fluconazole bulk drug substance and can be analyzed using High-Performance Liquid Chromatography (HPLC).

## High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for the detection and quantification of this impurity in pharmaceutical samples.

Parameter	Value	Reference
Limit of Detection (LOD)	3.0 - 5.0 µg/mL (for related fluconazole impurities)	
Limit of Quantification (LOQ)	10.0 - 22.0 µg/mL (for related fluconazole impurities)	

Typical HPLC Method Parameters for Fluconazole and its Impurities:

- Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
- Flow Rate: Typically 1.0 mL/min.
- Detection: UV detection at a wavelength of approximately 261 nm.
- Column Temperature: Maintained at a constant temperature, for example, 30 °C.

## Spectroscopic Data

Structural elucidation of this compound and related impurities is typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)[3][4].

Expected Spectroscopic Data:

- <sup>1</sup>H NMR: Will show characteristic signals for the protons of the difluorophenyl group, the triazole ring, the methylene group adjacent to the triazole, and the oxirane ring. The methanesulfonate group will exhibit a singlet for the methyl protons.
- <sup>13</sup>C NMR: Will display signals corresponding to all the carbon atoms in the molecule, including those in the aromatic ring, the triazole ring, the oxirane ring, and the methanesulfonate group.

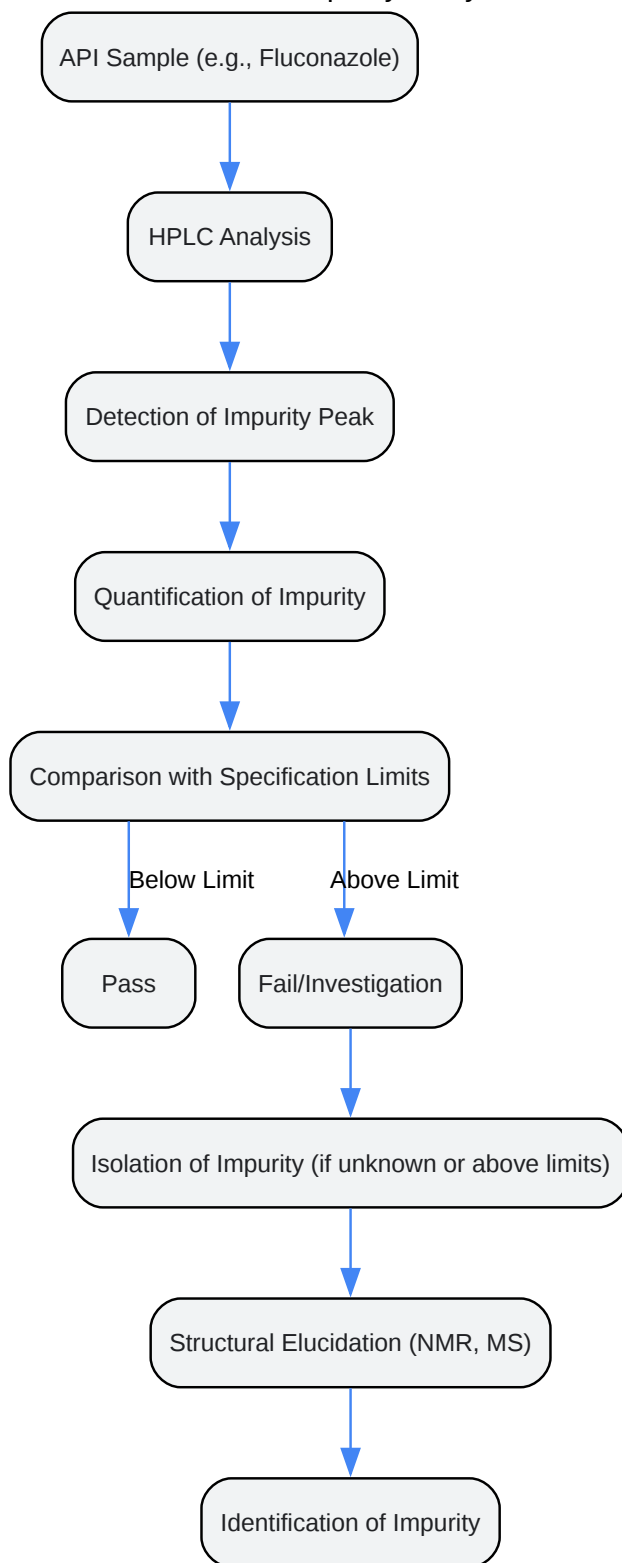
- Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the free base and potentially fragment ions resulting from the loss of the methanesulfonic acid or other parts of the molecule.

## Logical Relationships in Analysis

The analysis of this compound as a pharmaceutical impurity involves a logical workflow to ensure the quality and safety of the active pharmaceutical ingredient (API).

Diagram 2: Impurity Analysis Workflow

## Workflow for Impurity Analysis

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- To cite this document: BenchChem. [In-depth Technical Guide: Efinaconazole Analogue-1 (Fluconazole Impurity G Methanesulfonate)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b194801#efinaconazole-analogue-1-cas-number]

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